molecular formula C17H38SiSn B2496207 (E)-trimethyl(2-(tributylstannyl)vinyl)silane CAS No. 58207-97-9

(E)-trimethyl(2-(tributylstannyl)vinyl)silane

Cat. No.: B2496207
CAS No.: 58207-97-9
M. Wt: 389.286
InChI Key: JDQLLFOVXMXKNW-UHFFFAOYSA-N
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Description

(E)-trimethyl(2-(tributylstannyl)vinyl)silane is an organosilicon compound that features both silicon and tin atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-trimethyl(2-(tributylstannyl)vinyl)silane typically involves the reaction of vinylsilanes with tributyltin hydride under specific conditions. A common method includes:

    Starting Materials: Vinylsilane, tributyltin hydride

    Catalysts: Palladium or platinum catalysts

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-trimethyl(2-(tributylstannyl)vinyl)silane can undergo various chemical reactions, including:

    Oxidation: The tin atom can be oxidized to form organotin oxides.

    Reduction: The vinyl group can be reduced to form the corresponding alkane.

    Substitution: The tin or silicon atoms can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, ozone

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, organometallic reagents

Major Products

    Oxidation Products: Organotin oxides, silanols

    Reduction Products: Alkanes

    Substitution Products: Organotin halides, organosilicon compounds

Scientific Research Applications

(E)-trimethyl(2-(tributylstannyl)vinyl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential in drug development and delivery systems.

    Industry: Used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-trimethyl(2-(tributylstannyl)vinyl)silane involves its reactivity with various reagents. The tin and silicon atoms can participate in bond formation and cleavage, facilitating the synthesis of complex molecules. The molecular targets and pathways depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethylvinylsilane: Lacks the tin atom, used in similar synthetic applications.

    Tributyltin hydride: Lacks the silicon atom, commonly used in radical reactions.

    Vinyltrimethylsilane: Similar structure but different reactivity due to the absence of the tin atom.

Uniqueness

(E)-trimethyl(2-(tributylstannyl)vinyl)silane is unique due to the presence of both silicon and tin atoms, which confer distinct reactivity and versatility in synthetic applications. This dual functionality makes it a valuable reagent in organic synthesis and materials science.

Properties

IUPAC Name

trimethyl-[(E)-2-tributylstannylethenyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQLLFOVXMXKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C/[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38SiSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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